Argipressin is the predominant form of mammalian vasopressin (antidiuretic hormone). It is a nonapeptide containing an arginine at residue 8 and two disulfide-linked cysteines at residues of 1 and 6. It has a role as a cardiovascular drug, a hematologic agent and a mitogen.
The predominant form of mammalian antidiuretic hormone. It is a nonapeptide containing an ARGININE at residue 8 and two disulfide-linked cysteines at residues of 1 and 6. Arg-vasopressin is used to treat DIABETES INSIPIDUS or to improve vasomotor tone and BLOOD PRESSURE.
Pituitrin
CAS No.: 11000-17-2
Cat. No.: VC0546620
Molecular Formula: C92H130N28O24S4
Molecular Weight: 2140.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 11000-17-2 |
---|---|
Molecular Formula | C92H130N28O24S4 |
Molecular Weight | 2140.5 g/mol |
IUPAC Name | N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C46H65N15O12S2.C46H65N13O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1-3,7-8,11-14,28-35,60H,4-6,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69) |
Standard InChI Key | KBZOIRJILGZLEJ-LGYYRGKSSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES | C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Appearance | Solid powder |
Introduction
Pharmacological Composition and Historical Context
Pituitrin is derived from the posterior lobe of the pituitary gland, a pea-sized endocrine structure located at the base of the hypothalamus . The posterior pituitary synthesizes and stores two critical peptide hormones: vasopressin (arginine vasopressin, AVP) and oxytocin, which are released into systemic circulation via neuronal axons . Vasopressin primarily regulates osmotic balance and vascular tone by acting on V1 and V2 receptors in the kidneys and blood vessels, respectively. Oxytocin, conversely, stimulates uterine contractions during labor and promotes milk ejection during lactation .
The isolation of Pituitrin dates to the early 1900s, when researchers identified its role in modulating blood pressure and uterine motility . By the 1960s, standardized animal models utilizing Pituitrin-induced myocardial ischemia emerged, enabling systematic evaluation of cardioprotective agents . For instance, Black’s 1960 model employed Pituitrin to replicate acute coronary insufficiency in rodents, a methodology still prevalent in contemporary cardiovascular research .
Mechanisms of Action in Cardiovascular Pathologies
Hemodynamic and Rheological Effects
Pituitrin-induced vasoconstriction via V1 receptors increases systemic vascular resistance, which can precipitate myocardial ischemia in experimental models . In a rat study, Pituitrin administration elevated ST segments on electrocardiograms (ECGs), indicative of acute myocardial injury . Pretreatment with Shexiang Tongxin Dropping Pill (STP), a traditional Chinese formulation, attenuated ST-segment elevation by 45–60% compared to untreated controls, suggesting vasodilatory and anti-ischemic properties .
Hemorheological alterations are another hallmark of Pituitrin’s effects. In the same study, Pituitrin increased whole blood viscosity at shear rates (SRs) of 1–200 s⁻¹, exacerbating microcirculatory stagnation . STP reduced viscosity by 18–22% at low SRs (1–5 s⁻¹) and 12–15% at high SRs (100–200 s⁻¹), comparable to the nitrate drug isosorbide mononitrate . These findings underscore Pituitrin’s utility in modeling hyperviscosity-related cardiovascular disorders.
Biochemical Markers of Myocardial Injury
Pituitrin administration elevates serum levels of lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB), enzymes released during cardiomyocyte necrosis . In rodents, Pituitrin increased LDH by 2.8-fold and CK-MB by 2.2-fold versus controls . STP pretreatment reduced LDH by 35–48% and CK-MB by 28–40%, highlighting its cardioprotective efficacy .
Apoptotic Regulation
Pituitrin exacerbates myocardial apoptosis by dysregulating Bcl-2-associated X protein (Bax) and B-cell lymphoma 2 (Bcl-2) expression. In ischemic rat myocardium, Pituitrin decreased Bcl-2 mRNA by 60% and increased Bax mRNA by 3.1-fold, shifting the Bax/Bcl-2 ratio toward pro-apoptotic signaling . STP restored Bcl-2 expression by 1.8–2.4-fold and suppressed Bax by 40–55%, mitigating apoptosis . Immunohistochemical analyses corroborated these findings, with STP increasing Bcl-2 protein expression by 80–110% and reducing Bax by 45–60% .
Clinical Applications in Obstetrics
Uterine Inertia Management
Pituitrin’s oxytocin component has been instrumental in obstetric care since the 1920s, particularly for managing uterine inertia during labor . Clinical trials from the early 20th century reported a 70–85% success rate in augmenting uterine contractions following Pituitrin administration, reducing prolonged labor incidence by 50% . Oxytocin’s role in stimulating myometrial contractions remains a cornerstone of modern obstetrics, though synthetic analogs have largely replaced crude pituitary extracts.
Postpartum Hemorrhage Prevention
Comparative Pharmacodynamics: Natural vs. Synthetic Analogs
Parameter | Pituitrin | Synthetic Oxytocin | Desmopressin (V2 Agonist) |
---|---|---|---|
Receptor Specificity | V1, V2, Oxytocin | Oxytocin | V2 |
Half-Life | 10–20 minutes | 3–12 minutes | 1.5–2.5 hours |
Primary Use | Historical obstetric | Labor induction | Diabetes insipidus |
Hypertension Risk | High | Low | Negligible |
Table 1: Pharmacodynamic comparison of Pituitrin and synthetic analogs .
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